molecular formula C16H24O10 B1162134 Euphroside CAS No. 76994-07-5

Euphroside

Cat. No.: B1162134
CAS No.: 76994-07-5
M. Wt: 376.36 g/mol
InChI Key:
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Mechanism of Action

Target of Action

Euphroside is a natural product of Euphrasia, Scrophulariaceae The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that this compound combines astringent and anti-inflammatory actions to produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that iridoids, a class of active compounds that this compound belongs to, have been shown to have neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

It’s known that this compound has astringent and anti-inflammatory actions, which produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the specific molecular and cellular effects of this compound’s action.

Chemical Reactions Analysis

Euphroside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes and carboxylic acids .

Properties

IUPAC Name

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJICSWDUDSBC-PGELYSMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is euphroside and where is it found?

A1: this compound is an iridoid glucoside, a type of natural product characterized by a specific bicyclic structure and a glucose molecule attached to it. It was first isolated from the plant Euphrasia salisburgensis []. Since then, this compound has been found in various plant species, particularly within the genus Pedicularis [, , , ] and Euphrasia [, ].

Q2: Are there any other notable iridoid glucosides found alongside this compound in these plants?

A2: Yes, research frequently identifies other iridoid glucosides co-occurring with this compound. These commonly include aucubin, geniposidic acid, plantarenaloside, and mussaenoside [, , , , , ]. Interestingly, the specific profile and relative abundance of these iridoids can vary between species and even varieties within a species [].

Q3: Has this compound been found to be a primary compound in any specific plant species?

A3: Yes, studies have shown that this compound is a major iridoid component in several Orthocarpus species, including Orthocarpus purpureoalbus, Orthocarpus luteus, Orthocarpur tolmei, and Orthocarpus tenuifolius [].

Q4: A compound named "pinifolin" was once thought to be a novel iridoid. What is its relationship to this compound?

A4: Research has revealed that "pinifolin" is not a naturally occurring iridoid but rather an artifact formed from another iridoid glucoside, plantarenaloside, during extraction processes involving heat [].

Q5: Beyond iridoid glucosides, are there other classes of compounds found in plants that also contain this compound?

A5: Yes, several studies highlight the co-occurrence of phenylethanoid glycosides with this compound and other iridoids. For instance, verbascoside and leucosceptoside A have been identified alongside this compound in Euphrasia pectinata [, ], while Pedicularis kerneri also contains verbascoside, echinacoside, and leucosceptoside A [].

Q6: The presence of specific compounds can be valuable for understanding plant relationships. Have any compounds, including this compound, been suggested as chemotaxonomic markers within Pedicularis?

A6: Indeed, research comparing the chemical profiles of Pedicularis rostratocapitata and Pedicularis verticillata suggests that the presence of 8-epiloganic acid, campneoside II, cistantubuloside C1, ligustroside, and excelside B may be specific to P. rostratocapitata. On the other hand, angoroside A, cistantubuloside B1, and wiedemannioside C appear to be unique to P. verticillata. While both species contain this compound, the study posits that these other compounds could serve as potential chemotaxonomic markers within the genus [].

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